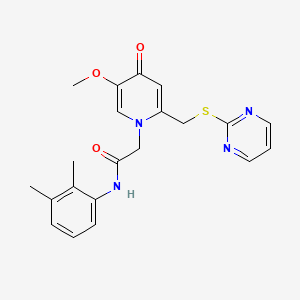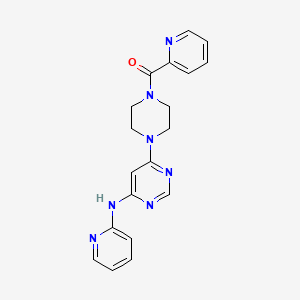
Pyridin-2-yl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolism and Pharmacokinetics
Research has delved into the metabolism, excretion, and pharmacokinetics of similar compounds, shedding light on how they are processed within the body. For instance, one study examined the disposition of a dipeptidyl peptidase IV inhibitor closely related to Pyridin-2-yl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone, revealing insights into its absorption, major routes of metabolism, and elimination through both metabolism and renal clearance (Sharma et al., 2012).
Therapeutic Potential and Mechanism of Action
Several studies have focused on the compound's therapeutic potential and mechanism of action. For example, some research has highlighted its role as a potent, selective, and orally active inhibitor with applications in the treatment of type 2 diabetes (Ammirati et al., 2009). Other investigations have extended into its antiproliferative activity in cancer cells, revealing how certain derivatives can induce cell-cycle arrest and apoptosis, highlighting the compound's potential in cancer therapy (Kamal et al., 2012).
Antimicrobial Activity
Research into novel derivatives of Pyridin-2-yl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone has also explored their antimicrobial properties. A study synthesizing and characterizing derivatives for their in vitro antimicrobial activity revealed significant activity against several strains of microbes, offering insights into potential applications in combating infections (Desai et al., 2016).
properties
IUPAC Name |
pyridin-2-yl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c27-19(15-5-1-3-7-20-15)26-11-9-25(10-12-26)18-13-17(22-14-23-18)24-16-6-2-4-8-21-16/h1-8,13-14H,9-12H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEKFLUSGCFASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)
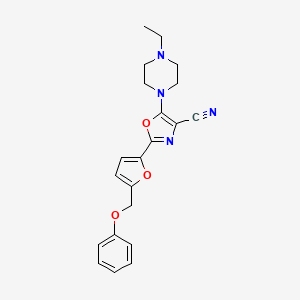
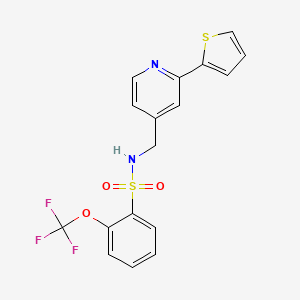
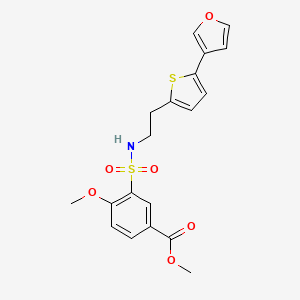
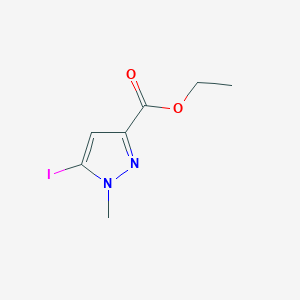
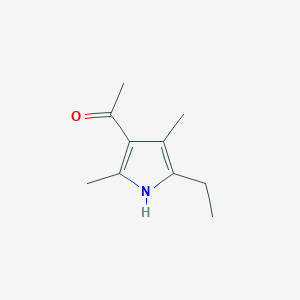
![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)
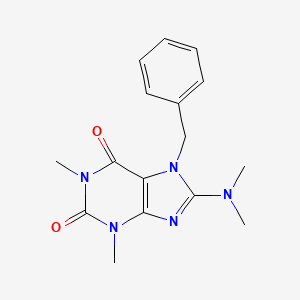
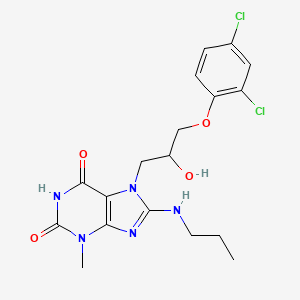
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)
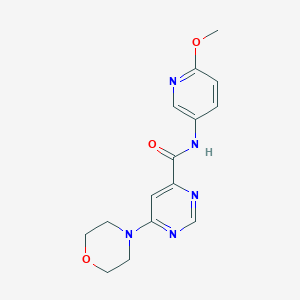
![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)
![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)
